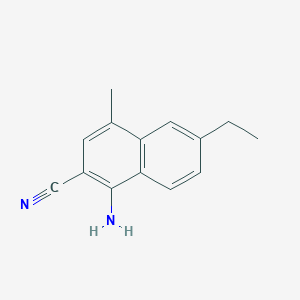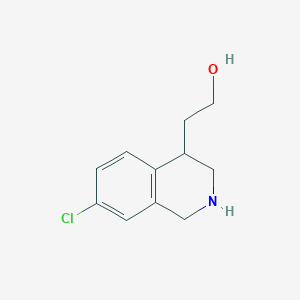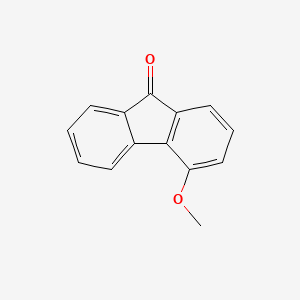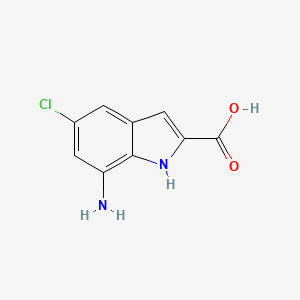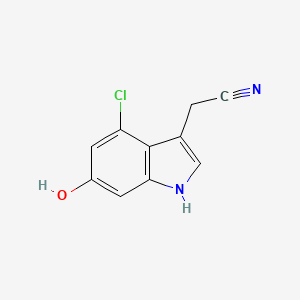
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-2,4-dimethyl-1-phenylpentan-1-one or 3-carboxy-2,4-dimethyl-1-phenylpentan-1-one.
Reduction: Formation of 3-hydroxy-2,4-dimethyl-1-phenylpentanol.
Substitution: Formation of 3-chloro-2,4-dimethyl-1-phenylpentan-1-one or 3-bromo-2,4-dimethyl-1-phenylpentan-1-one.
Scientific Research Applications
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4,4-dimethyl-1-phenylpentan-1-one
- 3-Hydroxy-2,4-dimethyl-1-phenylbutan-1-one
- 3-Hydroxy-2,4-dimethyl-1-phenylhexan-1-one
Uniqueness
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ketone groups, along with the phenyl and dimethyl substituents, makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
73739-28-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(14)10(3)13(15)11-7-5-4-6-8-11/h4-10,12,14H,1-3H3 |
InChI Key |
FTPHOAUCRXCRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


